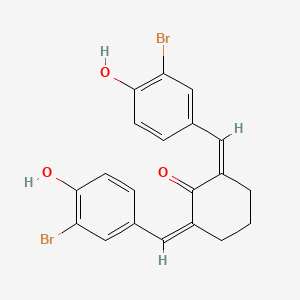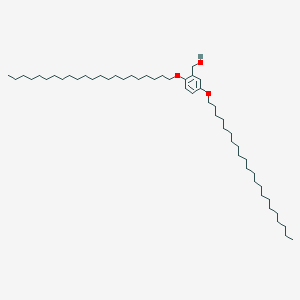
tert-butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with tert-butyl (2S)-1-(2-nitrophenyl)sulfonyl chloride. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydride. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The aziridine ring can be opened under acidic or basic conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of ring-opened products, such as amino alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate
- tert-Butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxamide
- This compound methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group, sulfonyl group, and aziridine ring makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H16N2O6S |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
tert-butyl (2S)-1-(2-nitrophenyl)sulfonylaziridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(16)10-8-14(10)22(19,20)11-7-5-4-6-9(11)15(17)18/h4-7,10H,8H2,1-3H3/t10-,14?/m0/s1 |
InChI Key |
JBSCWDGUYDZBSX-XLLULAGJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)







![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)
![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)

![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)

